

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

CAS number

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Compound of Interest

Compound Name:	(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid
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An In-depth Technical Guide to (5-Ethoxycarbonyl-2-fluorophenyl)boronic Acid

Abstract: This technical guide provides a comprehensive overview of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, a key building block in modern synthetic chemistry. With a primary focus on its application in palladium-catalyzed cross-coupling reactions, this document delves into its synthesis, physicochemical properties, and pivotal role in the development of complex molecules for the pharmaceutical and materials science sectors. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss its significance within the broader context of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile reagent.

Compound Identification and Physicochemical Properties

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a bifunctional organoboron compound distinguished by the presence of a boronic acid, a fluorine atom, and an ethoxycarbonyl group on a phenyl ring. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Key Identifiers and Properties:

Property	Value	Source(s)
CAS Number	874219-60-0	[1] [2]
IUPAC Name	(2-Fluoro-5-(ethoxycarbonyl)phenyl)boronic acid	[2]
Synonyms	5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid	[1]
Molecular Formula	C ₉ H ₁₀ BFO ₄	[1]
Molecular Weight	211.98 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	99 °C	[1]
Purity	Typically ≥98%	[1]
Storage	Store at room temperature	[1]

The Unique Chemistry of Fluorinated Phenylboronic Acids

The utility of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid stems from the interplay of its three core functional components.

- The Boronic Acid Group: The B(OH)₂ moiety is the reactive center for cross-coupling reactions. Boron, being a metalloid, possesses a vacant p-orbital, allowing it to act as a Lewis acid.^[3] This electrophilicity is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. In its neutral, sp² hybridized state, the boronic acid group is relatively stable and exhibits low toxicity, making it a preferred reagent in both academic and industrial settings.^[4]
- The Fluorine Atom: The ortho-fluorine substituent significantly influences the electronic properties of the molecule. Its strong electron-withdrawing nature can affect the reactivity of the boronic acid. In the context of drug discovery, the incorporation of fluorine is a well-

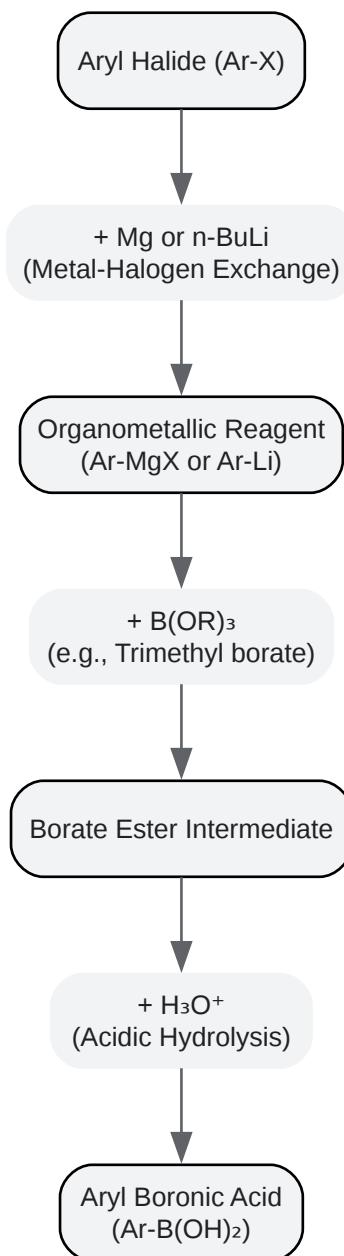
established strategy to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of a molecule to its biological target.[1]

- The Ethoxycarbonyl Group: The ester group at the 5-position serves as a versatile synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other derivatizations, allowing for the straightforward extension of the molecular scaffold.

General Synthesis Protocol

Aryl boronic acids are typically synthesized via the reaction of an organometallic intermediate (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[4][5] This established methodology ensures high yields and accessibility.

Conceptual Workflow: Synthesis of an Aryl Boronic Acid



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Caption: General synthesis pathway for aryl boronic acids.

Step-by-Step Methodology

- Formation of the Organometallic Reagent: The corresponding aryl halide (e.g., 1-bromo-4-fluoro-3-(ethoxycarbonyl)benzene) is dissolved in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (Nitrogen or Argon). The solution is cooled (typically

to -78°C), and an organolithium reagent (like n-butyllithium) is added dropwise to perform a lithium-halogen exchange.

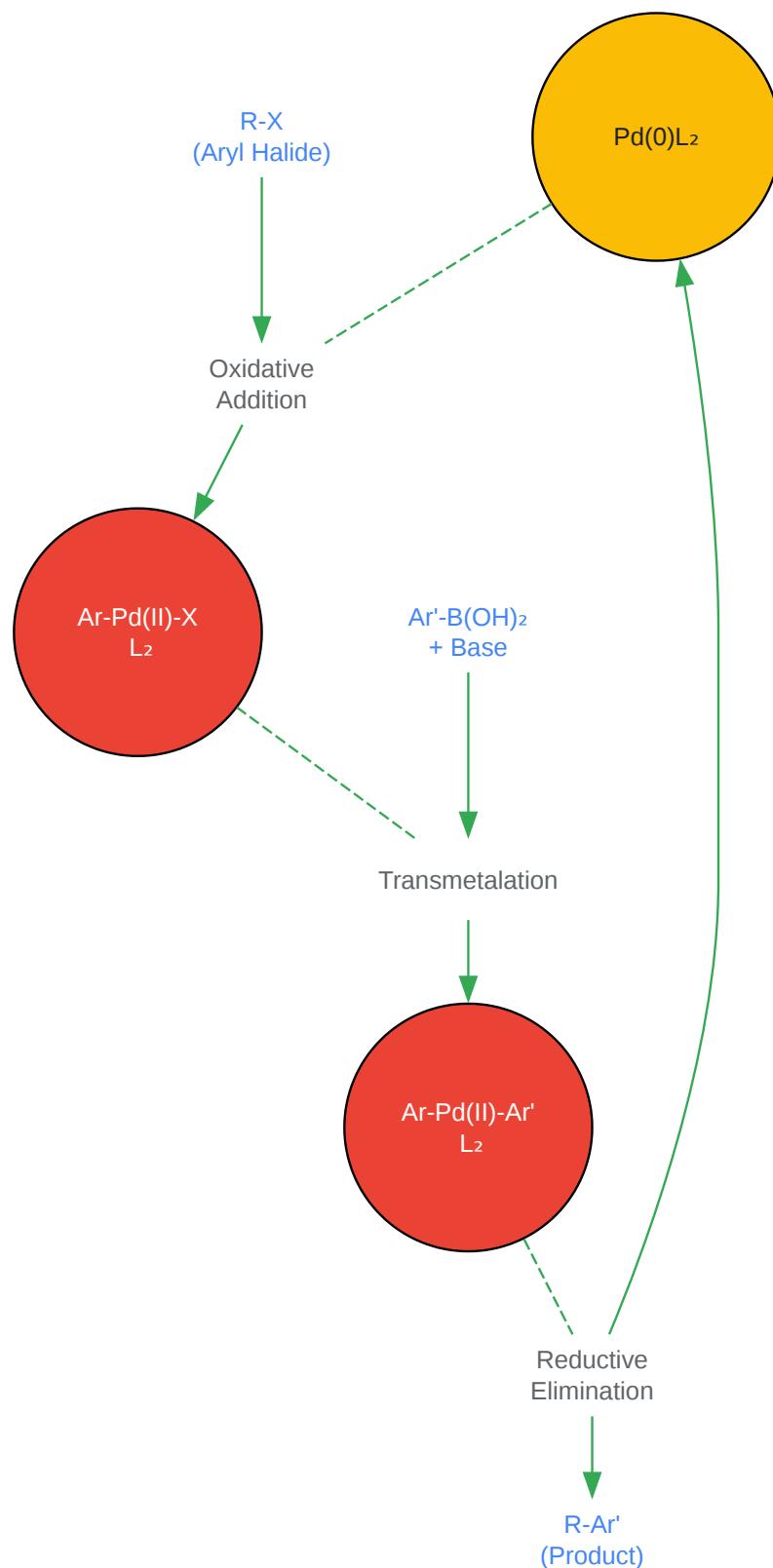
- **Borylation:** A trialkyl borate, such as trimethyl borate $\text{B}(\text{OMe})_3$, is added to the freshly prepared organolithium solution at low temperature. The nucleophilic carbon of the aryl-lithium attacks the electrophilic boron atom.
- **Hydrolysis:** The reaction mixture is allowed to warm to room temperature. An aqueous acid solution (e.g., dilute HCl) is then added to hydrolyze the resulting borate ester intermediate.
- **Workup and Isolation:** The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final white crystalline (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.^[6] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis.^[5]

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst.

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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X), forming a Pd(II) intermediate.
- Transmetalation: The organic group (Ar') from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K_2CO_3 , Cs_2CO_3), which forms a more nucleophilic boronate species.^[7]
- Reductive Elimination: The two organic fragments (R and Ar') are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.

Standard Protocol: Suzuki-Miyaura Coupling

- Reaction Setup: To a reaction vessel, add (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.2 equivalents), the aryl halide (Ar-X, 1.0 equivalent), a palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , 2-3 equivalents).
- Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/ H_2O or Toluene/EtOH/ H_2O).
- Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for several minutes to remove oxygen, which can deactivate the catalyst.
- Heating: Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Applications in Drug Discovery and Materials Science

The structural motifs accessible through (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid are highly relevant in medicinal chemistry and materials science.

- **Pharmaceutical Agents:** Boronic acids are not just intermediates; they are a class of pharmacologically active compounds.^[8] The first FDA-approved boronic acid drug, Bortezomib (Velcade), is a proteasome inhibitor used to treat multiple myeloma.^{[4][8]} The unique ability of the boron atom to form a stable, reversible covalent bond with the N-terminal threonine of the proteasome active site is key to its mechanism.^[4] While this specific reagent is primarily a building block, it enables the synthesis of complex molecules that may target a wide range of biological pathways.^{[1][9]}
- **Advanced Materials:** The biaryl structures formed via Suzuki coupling are prevalent in organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals.^{[1][10]} The fluorine substituent can enhance the thermal stability and electronic properties of these materials.

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